molecular formula C6H14Cl2F2N2 B3092172 1-(2,2-Difluoroethyl)piperazine dihydrochloride CAS No. 1225276-98-1

1-(2,2-Difluoroethyl)piperazine dihydrochloride

Cat. No.: B3092172
CAS No.: 1225276-98-1
M. Wt: 223.09
InChI Key: GSQXYVLILCFUHR-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2F2N2 and a molecular weight of 223.09 g/mol . It is a piperazine derivative, characterized by the presence of a difluoroethyl group attached to the piperazine ring. This compound is typically found in a solid form and is used in various scientific research applications.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)piperazine dihydrochloride involves the reaction of piperazine with 2,2-difluoroethyl chloride in the presence of a suitable base. The reaction is typically carried out under inert atmosphere conditions at low temperatures (2-8°C) to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form piperazine and difluoroethanol.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific difluoroethyl group, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

1-(2,2-Difluoroethyl)piperazine dihydrochloride is a piperazine derivative with the molecular formula C6H12F2N2 and a molecular weight of approximately 223.09 g/mol. This compound features a piperazine ring substituted with a 2,2-difluoroethyl group, which enhances its biological activity and pharmacological potential. It is typically presented as a solid and is known for its high purity, often exceeding 98%.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various therapeutic areas. Its unique structural properties allow it to interact effectively with biological systems, leading to potential applications in pharmacology.

Therapeutic Potential

This compound has been studied for its potential in several therapeutic contexts:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may induce apoptosis in cancer cells. For instance, derivatives have shown promising results against breast cancer cell lines (MDA-MB-231), displaying moderate to high cytotoxicity with IC50 values around 16.98 μM .
  • Neuroprotective Effects : The compound is also being explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease. Inhibition of specific kinases related to neuronal degeneration has been identified as a potential therapeutic strategy .

Interaction Studies

The interactions of this compound with various biological targets have been the subject of extensive research. Its ability to modulate receptor activities and influence signaling pathways is crucial for its therapeutic applications.

Key Studies on Biological Interaction

Study FocusFindings
Anticancer ActivityInduction of apoptosis in MDA-MB-231 cells with significant cytotoxicity.
NeuroprotectionPotential inhibition of mixed lineage kinase 3 (MLK3) linked to neurodegeneration.
Receptor ModulationInteraction with BCL2 and caspases-3 pathways indicating apoptotic pathways activation.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of piperazine derivatives, compounds structurally related to this compound were tested against MDA-MB-231 breast cancer cells. The results indicated that these compounds exhibited moderate to high cytotoxicity, with specific derivatives showing IC50 values as low as 16.98 μM and notable effects on apoptosis markers such as BCL2 downregulation and caspase-3 activation .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of piperazine derivatives highlighted the potential of inhibiting DLK (Dual Leucine Zipper Kinase) as a therapeutic strategy for neurodegenerative diseases. The study demonstrated that specific inhibitors derived from piperazine structures could protect neurons from degeneration in vitro and showed dose-dependent efficacy in animal models .

Properties

IUPAC Name

1-(2,2-difluoroethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2.2ClH/c7-6(8)5-10-3-1-9-2-4-10;;/h6,9H,1-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQXYVLILCFUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225276-98-1
Record name 1-(2,2-difluoroethyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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